molecular formula C21H28N4O4S B2752152 ETHYL 4-[3-(7-METHYL-4-OXO-3,4,5,6,7,8-HEXAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-2-YL)PROPANOYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE CAS No. 1019161-09-1

ETHYL 4-[3-(7-METHYL-4-OXO-3,4,5,6,7,8-HEXAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-2-YL)PROPANOYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE

Cat. No.: B2752152
CAS No.: 1019161-09-1
M. Wt: 432.54
InChI Key: PVVBIZAZNSFXCV-UHFFFAOYSA-N
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Description

Ethyl 4-[3-(7-methyl-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)propanoyl]piperazine-1-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The compound features a benzothieno[2,3-d]pyrimidine core, which is a fused ring system combining benzene, thiophene, and pyrimidine rings. This structure is further functionalized with a piperazine ring and an ethyl ester group, making it a molecule of significant interest in medicinal chemistry and pharmaceutical research.

Scientific Research Applications

Ethyl 4-[3-(7-methyl-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)propanoyl]piperazine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reference standard in analytical chemistry.

    Biology: It serves as a probe for studying biological processes and interactions at the molecular level.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety precautions. Without specific information, it’s difficult to provide a detailed safety profile .

Future Directions

Given the interesting structure of this compound, it could be a worthwhile subject for future research. Studies could explore its synthesis, its reactivity, its physical and chemical properties, and any potential biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[3-(7-methyl-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)propanoyl]piperazine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Benzothieno[2,3-d]pyrimidine Core: This step involves the cyclization of a suitable precursor, such as 2-aminothiophenol and a β-ketoester, under acidic or basic conditions to form the benzothieno[2,3-d]pyrimidine core.

    Functionalization of the Core: The core structure is then functionalized by introducing the 7-methyl and 4-oxo groups through selective alkylation and oxidation reactions.

    Attachment of the Piperazine Ring: The piperazine ring is introduced via a nucleophilic substitution reaction, where a suitable piperazine derivative reacts with the functionalized benzothieno[2,3-d]pyrimidine core.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of high-throughput screening for reaction conditions, continuous flow chemistry for efficient scale-up, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[3-(7-methyl-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)propanoyl]piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to reduce double bonds.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

    Hydrolysis: Acidic or basic conditions, using hydrochloric acid (HCl) or sodium hydroxide (NaOH), can facilitate hydrolysis.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Mechanism of Action

The mechanism of action of Ethyl 4-[3-(7-methyl-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)propanoyl]piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by:

    Inhibiting Enzymes: It can bind to and inhibit the activity of certain enzymes, thereby affecting metabolic pathways.

    Modulating Receptors: The compound may interact with cellular receptors, altering signal transduction and cellular responses.

    Interfering with DNA/RNA: It can bind to nucleic acids, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Ethyl 4-[3-(7-methyl-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)propanoyl]piperazine-1-carboxylate can be compared with other similar compounds, such as:

    Ethyl 3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate: Both compounds feature a heterocyclic core and an ethyl ester group, but differ in their specific ring structures and functional groups.

    2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide: This compound shares the 4-oxo functional group but has a different core structure and substituents.

    4-Hydroxy-2-quinolones: These compounds have a quinolone core and exhibit different biological activities and chemical properties.

The uniqueness of Ethyl 4-[3-(7-methyl-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)propanoyl]piperazine-1-carboxylate lies in its specific combination of functional groups and ring systems, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

ethyl 4-[3-(7-methyl-4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)propanoyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O4S/c1-3-29-21(28)25-10-8-24(9-11-25)17(26)7-6-16-22-19(27)18-14-5-4-13(2)12-15(14)30-20(18)23-16/h13H,3-12H2,1-2H3,(H,22,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVVBIZAZNSFXCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CCC2=NC3=C(C4=C(S3)CC(CC4)C)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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